
N-allyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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Overview
Description
N-(PROP-2-EN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules, and an oxadiazole ring, known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PROP-2-EN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the oxadiazole ring. The final step involves the acylation of the indole nitrogen with the prop-2-en-1-yl group.
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Oxadiazole Formation: The oxadiazole ring can be introduced through the cyclization of a hydrazide with a carboxylic acid derivative.
Acylation: The final step involves the acylation of the indole nitrogen with prop-2-en-1-yl acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(PROP-2-EN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or alkane.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and oxadiazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(PROP-2-EN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets, while the oxadiazole ring can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole core.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone, which contain the oxadiazole ring.
Uniqueness
N-(PROP-2-EN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE is unique due to the combination of the indole and oxadiazole rings, which can provide a synergistic effect in terms of biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C18H20N4O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C18H20N4O2/c1-4-9-19-16(23)11-22-14-8-6-5-7-13(14)10-15(22)18-21-20-17(24-18)12(2)3/h4-8,10,12H,1,9,11H2,2-3H3,(H,19,23) |
InChI Key |
OMMMCLOYCWLGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC=C |
Origin of Product |
United States |
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